molecular formula C8H14O2 B13179246 {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol

Cat. No.: B13179246
M. Wt: 142.20 g/mol
InChI Key: KUCADKXDLLEZHW-UHFFFAOYSA-N
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Description

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system fused with an oxirane ring and a methanol group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a cyclopropane derivative in the presence of a strong base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted spirocyclic compounds .

Scientific Research Applications

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity.

Biological Activity

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a compound that belongs to the family of spirocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a spirocyclic framework that contributes to its unique biological properties. The spirocyclic compounds often exhibit significant interactions with biological targets due to their three-dimensional structure, which can enhance binding affinity and specificity.

Antimicrobial Activity

Recent studies have indicated that spirocyclic compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Spirocyclic Compounds

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundE. coliTBD
Similar spirocyclic compoundS. aureus62.5
Similar spirocyclic compoundPseudomonas aeruginosaTBD

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and FRAP methods. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress .

Table 2: Antioxidant Activity Assays

CompoundDPPH Scavenging Activity (%)FRAP Value (μmol FeSO₄/g)Reference
This compoundTBDTBD
Similar spirocyclic compound45%120

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, affecting pathways critical for microbial growth and survival.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cellular membranes, leading to increased permeability and cell death.
  • Antioxidant Mechanism : By donating electrons, these compounds can neutralize free radicals, thereby reducing oxidative damage in cells.

Case Studies

Several case studies have highlighted the biological activity of spirocyclic compounds similar to this compound:

  • Study on Antibacterial Effects : A study demonstrated that a related spirocyclic compound exhibited significant antibacterial activity against multi-drug-resistant strains of E. coli, with an MIC value of 0.22 mg/mL .
  • Antioxidant Properties Evaluation : Another research evaluated the antioxidant capacity using DPPH and found that certain derivatives showed up to 70% inhibition at higher concentrations, suggesting potential use in nutraceutical applications .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2-methyl-5-oxaspiro[2.4]heptan-6-yl)methanol

InChI

InChI=1S/C8H14O2/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7,9H,2-5H2,1H3

InChI Key

KUCADKXDLLEZHW-UHFFFAOYSA-N

Canonical SMILES

CC1CC12CC(OC2)CO

Origin of Product

United States

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